molecular formula C20H26N4O2 B5119415 6-(4-methoxy-1-piperidinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide

6-(4-methoxy-1-piperidinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide

Cat. No. B5119415
M. Wt: 354.4 g/mol
InChI Key: RDANREWOTLEVRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-methoxy-1-piperidinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide, also known as SPP-86, is a small molecule compound that has been widely studied for its potential therapeutic properties. This compound belongs to the class of nicotinamide adenine dinucleotide (NAD+) precursors and has been shown to have a positive impact on cellular metabolism and energy production.

Mechanism of Action

The mechanism of action of 6-(4-methoxy-1-piperidinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide is not fully understood, but it is believed to involve the activation of the NAD+ salvage pathway. This pathway is important for cellular metabolism and energy production, and this compound has been shown to increase NAD+ levels in cells. NAD+ is also important for the regulation of various cellular processes, including DNA repair, gene expression, and cell signaling.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to increasing NAD+ levels, this compound has been shown to improve mitochondrial function, reduce oxidative stress, and inhibit the growth of cancer cells. This compound has also been shown to improve glucose tolerance and insulin sensitivity, which are important factors in the development of metabolic disorders.

Advantages and Limitations for Lab Experiments

One advantage of 6-(4-methoxy-1-piperidinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide is that it is a small molecule compound that can easily penetrate cell membranes and reach intracellular targets. This makes it a useful tool for studying cellular metabolism and energy production. However, one limitation of this compound is that it has not been extensively studied in vivo, and its potential side effects and toxicity are not fully understood.

Future Directions

There are many potential future directions for the study of 6-(4-methoxy-1-piperidinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide. One area of interest is the use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the use of this compound in cancer therapy, either alone or in combination with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects and toxicity.

Synthesis Methods

The synthesis of 6-(4-methoxy-1-piperidinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide involves a multistep process that begins with the reaction of 4-methoxy-1-piperidinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-(2-pyridinyl)propylamine to form the corresponding amide. The final step involves the reaction of the amide with nicotinamide to form this compound.

Scientific Research Applications

6-(4-methoxy-1-piperidinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide has been studied for its potential therapeutic properties in a variety of different areas, including neurodegenerative diseases, cancer, and metabolic disorders. In neurodegenerative diseases, this compound has been shown to improve mitochondrial function and reduce oxidative stress, which are both important factors in the pathogenesis of these diseases. In cancer, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In metabolic disorders, this compound has been shown to improve glucose tolerance and insulin sensitivity.

properties

IUPAC Name

6-(4-methoxypiperidin-1-yl)-N-(3-pyridin-2-ylpropyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-26-18-9-13-24(14-10-18)19-8-7-16(15-23-19)20(25)22-12-4-6-17-5-2-3-11-21-17/h2-3,5,7-8,11,15,18H,4,6,9-10,12-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDANREWOTLEVRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=NC=C(C=C2)C(=O)NCCCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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